N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide
Description
N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclobutyl group attached to a difluorophenyl ring, which is further connected to a phenylmethanesulfonamide moiety. The presence of fluorine atoms and the cyclobutyl ring contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2S/c1-25(23,24)22-14-6-2-5-13(11-14)12-21-18(9-4-10-18)17-15(19)7-3-8-16(17)20/h2-3,5-8,11,21-22H,4,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUOPPMNODLGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CNC2(CCC2)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclobutylamine derivative. This is followed by the introduction of the difluorophenyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the phenyl ring to form the methanesulfonamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts, such as palladium on carbon, can also enhance the reaction rates and yields. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can either activate or inhibit receptor signaling, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]ethanesulfonamide
- N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]propanesulfonamide
Uniqueness
N-[3-[[[1-(2,6-difluorophenyl)cyclobutyl]amino]methyl]phenyl]methanesulfonamide is unique due to its specific combination of a cyclobutyl ring and difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
